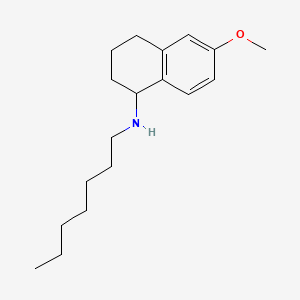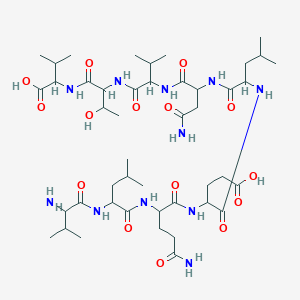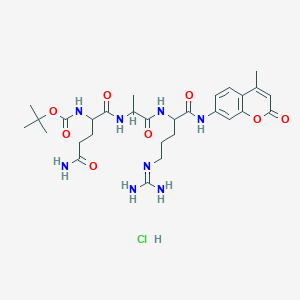
Methyl 3-guanidino-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-guanidino-4-methylbenzoate is a chemical compound with the molecular formula C10H14N4O5. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride . This compound is characterized by its guanidino group attached to a methylbenzoate structure, making it a valuable entity in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-guanidino-4-methylbenzoate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-guanidino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-guanidino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It plays a crucial role in the development of drugs, particularly in the synthesis of Nilotinib Hydrochloride, a medication used to treat certain types of cancer.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 3-guanidino-4-methylbenzoate involves its interaction with specific molecular targets. The guanidino group is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-carbamimidamido-4-methylbenzoate nitrate
- 3-Carbamimidamido-4-methylbenzoate de méthyle nitrate
- Methyl 3-guanidino-4-methylbenzoate mononitrate
Uniqueness
This compound is unique due to its specific structure, which includes a guanidino group attached to a methylbenzoate framework. This structure imparts distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and other applications .
Propiedades
Número CAS |
1025716-98-6 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13) |
Clave InChI |
KUPZXJAHIUUBLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)








![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)


![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)

